N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide, also known as JNJ-7777120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit potent and selective antagonistic activity against the human histamine H4 receptor (H4R).
Mecanismo De Acción
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide acts as a selective antagonist of the H4R, which is a G protein-coupled receptor that is predominantly expressed on immune cells, such as mast cells, eosinophils, and T cells. The H4R is involved in the regulation of histamine-mediated immune responses, including the recruitment and activation of immune cells, cytokine production, and chemotaxis.
Biochemical and physiological effects:
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide has been found to exhibit potent anti-inflammatory and anti-allergic effects by inhibiting the function of the H4R. The compound has been shown to reduce the recruitment and activation of immune cells, cytokine production, and chemotaxis in various in vitro and in vivo models of inflammation and allergy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide is its potent and selective antagonistic activity against the H4R, which makes it a valuable tool for studying the role of this receptor in various immune-mediated diseases. However, one of the limitations of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide. One area of interest is the potential therapeutic applications of this compound in various immune-mediated diseases, such as asthma, allergic rhinitis, and autoimmune disorders. Another area of interest is the development of more potent and selective H4R antagonists that can be used as potential drug candidates for the treatment of these diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide and its effects on other immune-related pathways.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-(2-(2-chloroethoxy)ethoxy)acetonitrile with 3-aminopyridazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-(2-aminoethyl)morpholine to form the final product.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, allergy, and autoimmune disorders. The compound has been found to exhibit potent anti-inflammatory and anti-allergic effects by inhibiting the function of the H4R, which is involved in the regulation of histamine-mediated immune responses.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-[(pyridazin-3-ylamino)methyl]morpholin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c14-3-5-15-13(20)10-19-6-7-21-11(9-19)8-16-12-2-1-4-17-18-12/h1-2,4,11H,5-10H2,(H,15,20)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVFMASPMIIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NCC#N)CNC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.